molecular formula C6H2Cl3NO2 B14778940 2,3,6-Trichloroisonicotinic acid

2,3,6-Trichloroisonicotinic acid

Cat. No.: B14778940
M. Wt: 226.4 g/mol
InChI Key: RALYOHKUBVKWEU-UHFFFAOYSA-N
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Description

2,3,6-Trichloroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of three chlorine atoms attached to the 2nd, 3rd, and 6th positions of the isonicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloroisonicotinic acid typically involves the chlorination of isonicotinic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually performed in a solvent such as acetic acid or chloroform to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isonicotinic acid is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to high temperatures and pressures to achieve efficient chlorination. The product is subsequently purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include partially or fully dechlorinated compounds.

Scientific Research Applications

2,3,6-Trichloroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its chlorine atoms play a crucial role in its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position. It is less chlorinated compared to 2,3,6-Trichloroisonicotinic acid.

    Nicotinic Acid:

    Picolinic Acid: An isomer of isonicotinic acid with the carboxylic acid group at the 2-position.

Uniqueness: this compound is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other isonicotinic acid derivatives and provides it with unique applications in various fields.

Properties

Molecular Formula

C6H2Cl3NO2

Molecular Weight

226.4 g/mol

IUPAC Name

2,3,6-trichloropyridine-4-carboxylic acid

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1H,(H,11,12)

InChI Key

RALYOHKUBVKWEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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